![molecular formula C20H18N6OS B2424140 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034549-96-5](/img/structure/B2424140.png)
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzo[d]thiazole moiety, a pyrazole derivative, and a cyclopropyl group. Its molecular formula is C20H20N6O, with a molecular weight of approximately 372.432 g/mol. The presence of multiple functional groups suggests diverse biological activities.
Structural Characteristics
Feature | Details |
---|---|
Molecular Formula | C20H20N6O |
Molecular Weight | 372.432 g/mol |
Key Functional Groups | Benzo[d]thiazole, Pyrazole |
Cyclopropyl Group | Present |
Antimicrobial Activity
Research into the antimicrobial properties of compounds similar to this compound has shown promising results against various pathogens. For example, thiazole derivatives have demonstrated significant antibacterial and antifungal activity against resistant strains of Staphylococcus aureus and Candida species .
Case Study: Antibacterial Efficacy
A study conducted on novel thiazole derivatives revealed their structure-dependent antibacterial activity against multidrug-resistant pathogens. The compounds were evaluated using minimal inhibitory concentration (MIC) assays, highlighting their potential as new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest it may interact with key biological targets involved in cancer progression. Pyrazole derivatives have been implicated in inhibiting various kinases that play critical roles in tumor growth and metastasis. For instance, compounds that target protein kinases have shown efficacy in preclinical cancer models .
The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. This inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds with similar scaffolds have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrazole and thiazole rings can significantly influence the compound's potency and selectivity against various targets .
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:
Compound Name | Activity Type | Notable Features |
---|---|---|
Benzimidazole Derivatives | Anticancer | Broad-spectrum activity |
Thiazole Derivatives | Antimicrobial | Effective against resistant strains |
Pyrazole Derivatives | Anticancer/Antimicrobial | Diverse biological activities |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and thiazole exhibit promising anticancer properties. The structural characteristics of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide may enhance its effectiveness against cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth.
Case Study:
A study evaluating similar compounds showed that modifications in the pyrazole ring significantly increased their cytotoxicity against various cancer cell lines, suggesting that this compound could be developed as a potent anticancer agent .
Antimicrobial Properties
Thiazole derivatives are widely recognized for their antimicrobial activities. The compound under review may exhibit similar properties, making it a candidate for developing new antimicrobial agents.
Research Findings:
Studies have demonstrated that compounds with thiazole and pyrazole functionalities possess broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.
Enzyme Inhibition
The compound's structure may allow it to interact with specific enzymes, such as monoamine oxidases (MAOs), which are implicated in various neurological disorders.
Experimental Evidence:
Research has shown that certain pyrazole derivatives can selectively inhibit MAOs, leading to potential therapeutic effects in conditions like depression and anxiety . The binding affinity of this compound to these enzymes warrants further investigation.
Herbicidal Activity
The unique chemical structure of this compound may also lend itself to agricultural applications, particularly as a herbicide or fungicide.
Insights from Research:
Thiazoles have been reported to possess herbicidal properties, indicating that derivatives like this compound could be explored for use in crop protection strategies .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(14-3-4-15-19(9-14)28-12-24-15)23-7-8-26-18(13-1-2-13)10-16(25-26)17-11-21-5-6-22-17/h3-6,9-13H,1-2,7-8H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYCWSXYJCMBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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